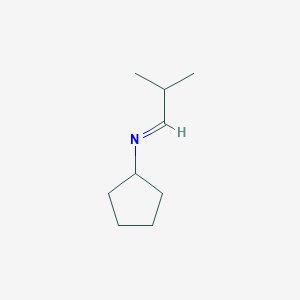
Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is also known by its IUPAC name, benzyl (2R)-2-pyrrolidinylmethylcarbamate hydrochloride . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group protected by a benzyl (Cbz) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The Cbz-protected amine can be deprotected using catalytic hydrogenation (Pd-C, H2) to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2 for deprotection of the Cbz group.
Amidation: Carboxylic acids or acid chlorides in the presence of a base.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz group.
Amides: Formed through amidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but uses a tert-butyl carbamate (Boc) group for protection.
N-Alloc-pyrrolidine: Uses an allyl carbamate (Alloc) group for protection.
Uniqueness
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is unique due to its specific protective group (Cbz) and its ability to form stable amide bonds under mild conditions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C13H19ClN2O2 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H |
InChI-Schlüssel |
HIOPEGQGWFZSLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)




![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)




